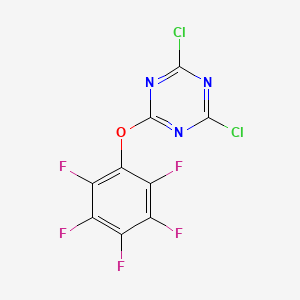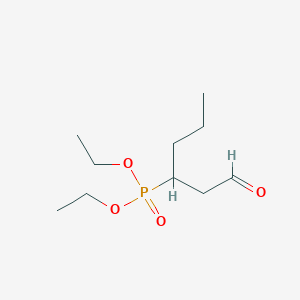
1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable asset in the treatment of various bacterial infections. Its unique structure, characterized by the presence of fluorine atoms and a hydroxyethylamino group, contributes to its potent antibacterial properties.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several steps:
Starting Material: The synthesis begins with the preparation of the quinoline core structure.
Fluorination: Introduction of fluorine atoms at the 6 and 8 positions of the quinoline ring.
Amino Group Introduction: The hydroxyethylamino group is introduced at the 7 position through a nucleophilic substitution reaction.
Carboxylation: The carboxylic acid group is introduced at the 3 position through a carboxylation reaction.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained efficiently .
Analyse Chemischer Reaktionen
1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group at the 4 position, converting it to a hydroxyl group.
Substitution: The fluorine atoms at the 6 and 8 positions can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of quinolone synthesis and reactivity.
Biology: The compound’s antibacterial properties make it a valuable tool in microbiological research, particularly in studying bacterial resistance mechanisms.
Medicine: It is investigated for its potential use in treating bacterial infections, especially those caused by antibiotic-resistant strains.
Wirkmechanismus
The antibacterial activity of 1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinolone antibiotics such as ciprofloxacin and levofloxacin:
Ciprofloxacin: Similar to this compound, ciprofloxacin also inhibits DNA gyrase and topoisomerase IV. ciprofloxacin has a different substitution pattern on the quinoline ring, which affects its spectrum of activity and pharmacokinetic properties.
Levofloxacin: Levofloxacin is another quinolone antibiotic with a similar mechanism of action. It differs in its stereochemistry and specific substituents on the quinoline ring, which influence its antibacterial potency and spectrum of activity.
The unique combination of fluorine atoms and the hydroxyethylamino group in this compound contributes to its distinct antibacterial properties and makes it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
119052-76-5 |
|---|---|
Molekularformel |
C14H14F2N2O4 |
Molekulargewicht |
312.27 g/mol |
IUPAC-Name |
1-ethyl-6,8-difluoro-7-(2-hydroxyethylamino)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H14F2N2O4/c1-2-18-6-8(14(21)22)13(20)7-5-9(15)11(17-3-4-19)10(16)12(7)18/h5-6,17,19H,2-4H2,1H3,(H,21,22) |
InChI-Schlüssel |
RAPDCZVBBYISGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)NCCO)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



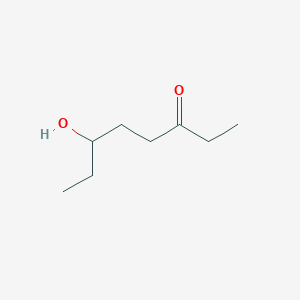
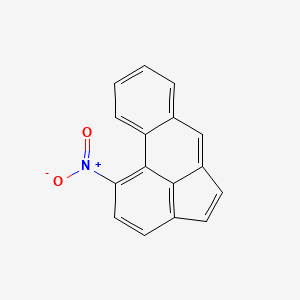
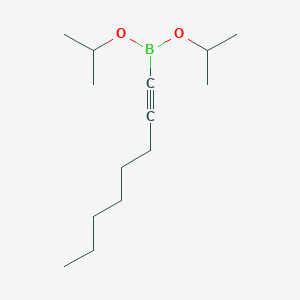
![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)
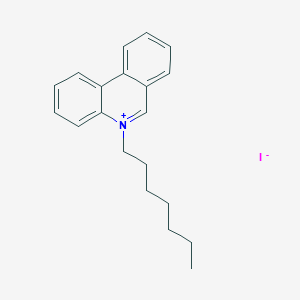


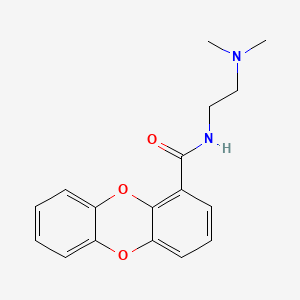
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)


